N-1H-tetrazol-5-yl-2-furancarboxamide
Description
Properties
Molecular Formula |
C6H5N5O2 |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
N-(2H-tetrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C6H5N5O2/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h1-3H,(H2,7,8,9,10,11,12) |
InChI Key |
AWLWHNFEJDONFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular features of N-1H-tetrazol-5-yl-2-furancarboxamide and related compounds:
Key Observations :
- Tetrazole vs.
- Nitro Group Effects : Nitro-substituted derivatives (e.g., compound 22a) exhibit electron-withdrawing properties that can modulate reactivity and antimicrobial potency .
Preparation Methods
General Procedure
A mixture of 2-furancarboxylic acid (1.0 mmol), 5-aminotetrazole hydrate (2.0 mmol), HOBt (2.0 mmol), and DIC (2.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is stirred at room temperature for 6 hours. The reaction is quenched with water, alkalized with aqueous ammonia, and filtered. The crude product is purified via recrystallization from acetonitrile, yielding 58–81% of the target compound.
Critical Parameters:
-
Solvent : THF ensures solubility of both hydrophobic and polar intermediates.
-
Stoichiometry : A 2:1 ratio of 5-aminotetrazole to carboxylic acid minimizes side reactions.
-
Workup : Alkalization prevents premature precipitation of unreacted starting materials.
1,1'-Carbonyldiimidazole (CDI) Activation
CDI is preferred for large-scale synthesis due to its stability and minimal byproduct formation. This method is detailed in patents for analogous tetrazolylcarboxamides.
Stepwise Synthesis
-
Activation : 2-Furancarboxylic acid (24 mmol) is dissolved in THF (80 mL) under argon. CDI (25 mmol) is added, and the mixture is refluxed for 1.5 hours to form the acyl imidazole intermediate.
-
Amidation : 5-Aminotetrazole (24 mmol) is introduced, and refluxing continues for 2.5 hours.
-
Isolation : The reaction is cooled, diluted with ice water, and acidified with concentrated HCl to pH 2. The precipitate is filtered, rinsed, and dried, yielding 70–85% product.
Advantages:
-
No chiral byproducts : CDI avoids racemization, critical for enantioselective applications.
Synthesis of Halogenated Derivatives
Brominated and chlorinated analogs are synthesized to enhance bioavailability. For example, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]furan-2-carboxamide is prepared via:
Halogenation Protocol
-
Bromination : 2-Furancarboxylic acid is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.
-
Amidation : The brominated acid is coupled with 5-aminotetrazole using CDI or DIC, as above.
| Derivative | Yield (%) | Purity (HPLC) |
|---|---|---|
| 5-Bromo | 65 | 98.5 |
| 5-Chloro | 72 | 97.8 |
Optimization of Reaction Conditions
Temperature Control
Maintaining temperatures below 15°C during acidification prevents decomposition of acid-labile tetrazole rings. For example, adding HCl dropwise to an ice-cooled mixture ensures a stable product.
Solvent Screening
THF outperforms dichloromethane and DMF in CDI-mediated reactions due to its balance of polarity and boiling point (66°C), which facilitates reflux without side reactions.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms ≥98% purity for clinical-grade material.
Challenges and Solutions
Q & A
Q. What are the standard synthetic routes for N-1H-tetrazol-5-yl-2-furancarboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including tetrazole ring formation and carboxamide coupling. Key steps include:
- Tetrazole synthesis : Sodium azide or nitrile precursors under acidic conditions, as seen in analogous tetrazole-containing compounds .
- Coupling reactions : Use of coupling agents (e.g., EDCI, DCC) to attach the furancarboxamide group, with solvents like DMF or THF under nitrogen .
- Optimization : Temperature (60–80°C), pH control (e.g., acidic for cyclization), and solvent polarity adjustments to enhance yield (70–85%) and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm regioselectivity of tetrazole and furan moieties. Peaks at δ 8.2–8.5 ppm (tetrazole protons) and δ 6.3–7.1 ppm (furan protons) are diagnostic .
- Mass spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 247.08) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial assays : Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC calculations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Structure-activity relationship (SAR) studies reveal:
| Substituent | Activity Trend | Source |
|---|---|---|
| Electron-withdrawing (NO) | ↑ Antimicrobial potency | |
| Bulky aryl groups | ↓ Solubility, ↑ Cytotoxicity | |
| Fluorine substitution | Enhanced metabolic stability |
Q. What computational strategies are used to predict target interactions?
- Molecular docking : AutoDock Vina models binding to COX-2 (PDB: 5KIR), showing hydrogen bonding with Arg120 and hydrophobic interactions .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating strong binding .
Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50) be resolved?
- Control experiments : Test for off-target effects (e.g., redox activity via DPPH assays) .
- Crystallography : Resolve binding modes (e.g., X-ray co-crystallization with target enzymes) .
- Batch consistency : Verify compound purity (HPLC) and stereochemical integrity (CD spectroscopy) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use of (R)-BINAP ligands or enzymatic resolution (lipase-catalyzed hydrolysis) to achieve >99% ee .
- Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., tetrazole cyclization) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Tetrazole-Furan Hybrids
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Tetrazole formation | NaN, ZnCl, 80°C | 75% | |
| Amide coupling | EDCI, DMAP, DMF, RT | 82% | |
| Purification | Silica gel (EtOAc/hexane 3:7) | >95% |
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | MIC (µg/mL) | IC (COX-2, nM) | Reference |
|---|---|---|---|
| Parent compound | 16 (S. aureus) | 450 | |
| Nitro-substituted | 8 | 320 | |
| Trifluoromethyl variant | 32 | 210 |
Critical Considerations for Researchers
- Toxicity profiling : Use hepatic microsome assays (CYP450 inhibition) to prioritize lead compounds .
- Regiochemical ambiguity : Confirm tetrazole tautomerism (1H vs. 2H) via N NMR .
- Data reproducibility : Validate synthetic protocols across ≥3 independent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
